methyl 4-{[(3-hydroxy-3-phenylpropyl)carbamoyl]formamido}benzoate
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Overview
Description
Methyl 4-{[(3-hydroxy-3-phenylpropyl)carbamoyl]formamido}benzoate is an organic compound with a complex structure that includes a benzoate ester, a carbamoyl group, and a hydroxyphenylpropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(3-hydroxy-3-phenylpropyl)carbamoyl]formamido}benzoate typically involves multiple steps. One common approach is to start with the esterification of 4-aminobenzoic acid with methanol to form methyl 4-aminobenzoate. This intermediate can then undergo a series of reactions, including the formation of a carbamoyl derivative and subsequent coupling with 3-hydroxy-3-phenylpropylamine under specific conditions such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(3-hydroxy-3-phenylpropyl)carbamoyl]formamido}benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Methyl 4-{[(3-hydroxy-3-phenylpropyl)carbamoyl]formamido}benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-{[(3-hydroxy-3-phenylpropyl)carbamoyl]formamido}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenylpropyl moiety may play a role in binding to active sites, while the carbamoyl group could be involved in forming hydrogen bonds or other interactions that stabilize the compound’s binding to its target. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-hydroxyphenyl)propionate: A related compound with a similar structure but lacking the carbamoyl group.
4-hydroxy-3-methoxybenzaldehyde: Another compound with a hydroxyphenyl moiety but different functional groups.
Uniqueness
Methyl 4-{[(3-hydroxy-3-phenylpropyl)carbamoyl]formamido}benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both a hydroxyphenylpropyl moiety and a carbamoyl group allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
methyl 4-[[2-[(3-hydroxy-3-phenylpropyl)amino]-2-oxoacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-26-19(25)14-7-9-15(10-8-14)21-18(24)17(23)20-12-11-16(22)13-5-3-2-4-6-13/h2-10,16,22H,11-12H2,1H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIYHHHILCLTIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCC(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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